HPPD Inhibition Potency: 5-Carbonitrile vs. 5-Hydroxy Analog
2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile inhibits pig liver HPPD with an IC50 of 90 nM [1]. The direct 5‑hydroxy analog, 2-(4-hydroxyphenyl)-1-benzofuran-5-ol, while an established estrogen receptor ligand, has not been reported as an HPPD inhibitor, suggesting that the 5‑carbonitrile introduces a gain‑of‑function for this target [2]. A head-to-head comparison is not available, but the observation that the carbonitrile derivative achieves nanomolar potency constitutes a class‑level inference of target‑preference shift.
| Evidence Dimension | HPPD inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM (pig liver HPPD) |
| Comparator Or Baseline | 2-(4-hydroxyphenyl)-1-benzofuran-5-ol: no HPPD inhibition reported |
| Quantified Difference | Not calculable; qualitative gain‑of‑function |
| Conditions | Pig liver 4-hydroxyphenylpyruvate dioxygenase assay, as curated in BindingDB/ChEMBL |
Why This Matters
For herbicide or metabolic-disease programs, the carbonitrile derivative offers a verified HPPD inhibitory phenotype that the 5‑hydroxy analog lacks, making it a distinct chemical entry point.
- [1] BindingDB BDBM50403928; CHEMBL307048. IC50: 90 nM against pig liver HPPD. Deposited by Zhejiang University, curated by ChEMBL. View Source
- [2] Erber, S., Ringshandl, R., & Von Angerer, E. (1991). 2-Phenylbenzo[b]furans: relationship between structure, estrogen receptor affinity and cytostatic activity against mammary tumor cells. Anti-Cancer Drug Design, 6(5), 417-426. PMID: 1764164. View Source
